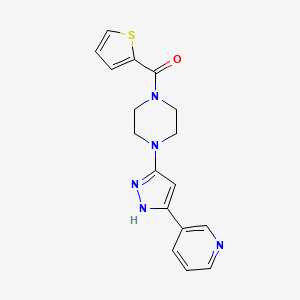

![molecular formula C21H15N3O3S B2989022 2-[(4-硝基苄基)硫代]-3-苯基-4(3H)-喹唑啉酮 CAS No. 329079-89-2](/img/structure/B2989022.png)

2-[(4-硝基苄基)硫代]-3-苯基-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

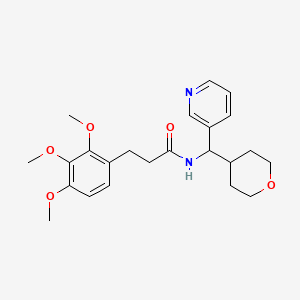

“2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C21H15N3O3S . It is a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often starts from anthranilic acid derivatives . For example, 3-phenylquinazoline-2,4(1H,3H)-dithione can be used as a starting point to synthesize new derivatives of 3H-quinazolin-4-ones . The structures of the new compounds are inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .Chemical Reactions Analysis

Quinazolinone derivatives are known for their reactivity. The 2-methyl group, 3-amino group, and other functional groups present in the molecule can undergo various chemical reactions . These include electrophilic substitution, oxidation, reduction, and reactions with metal ions, among others .科学研究应用

合成和化学应用

- 喹唑啉酮合成方法开发:

- Ly 等人 (2021) 的一项研究开发了一种无金属合成喹唑啉酮的方法,证明了在合成过程中使用 2-硝基苄醇。该方法因耐受各种官能团而著称,为在温和条件下创建复杂的喹唑啉酮结构提供了一条途径 (Ly 等人,2021)。

- 硫介导合成技术:

- Nguyen 等人 (2020) 的研究报告了一种合成取代喹唑啉的新方法,突出了在合成过程中使用元素硫。该方法因与各种官能团的相容性及其制备复杂喹唑啉衍生物的潜力而具有重要意义 (Nguyen 等人,2020)。

生物学应用

抗菌研究:

- Poojari 等人 (2017) 合成了具有抗菌特性的新喹唑啉酮衍生物。这些衍生物针对各种细菌和真菌菌株进行了测试,对某些病原体表现出显着的活性 (Poojari 等人,2017)。

抗肿瘤活性:

- Al-Obaid 等人 (2009) 研究了新的 2-噻吩-4(3H)-喹唑啉酮衍生物,评估它们作为抗肿瘤剂。该研究强调某些化合物作为开发有效抗肿瘤剂的潜在模板 (Al-Obaid 等人,2009)。

抗分枝杆菌剂:

- Jian 等人 (2020) 专注于 2-硫代取代的喹唑啉酮衍生物作为有效的抗结核剂。这项研究对于理解抗分枝杆菌活性至关重要的还原活化机制具有重要意义 (Jian 等人,2020)。

未来方向

The future directions for research on “2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the development of new quinazolinone derivatives with improved properties could be a promising area of research .

作用机制

Target of Action

The primary targets of the compound 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a quinazolinone moiety, which is a common structural component in many biologically active compounds . The nitrobenzyl group attached to the sulfur atom could potentially undergo reactions at the benzylic position . More detailed studies are required to elucidate the exact interactions of this compound with its targets.

Biochemical Pathways

Quinazolinone derivatives have been reported to have a broad spectrum of pharmacological and biological activities , suggesting that they may interact with multiple biochemical pathways

属性

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNSFKAFDNIENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

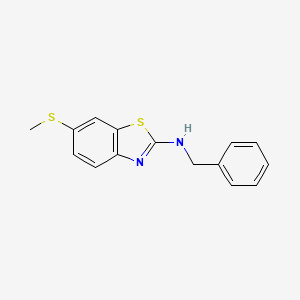

![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)

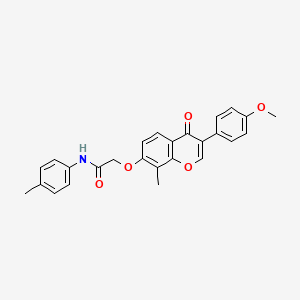

![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)

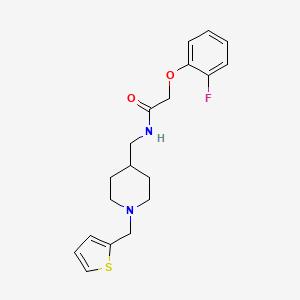

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)

![Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2988951.png)

![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)